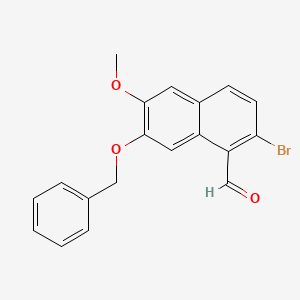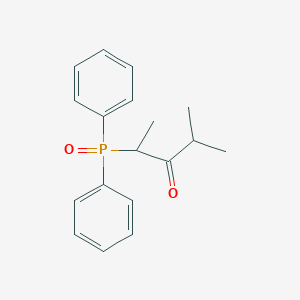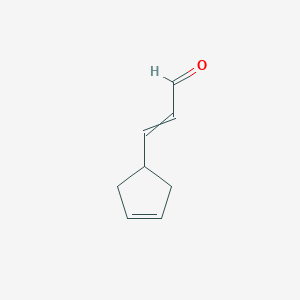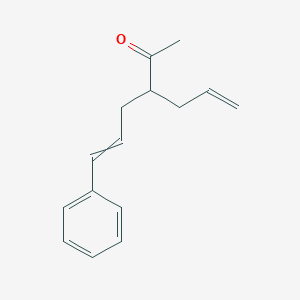
6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a hex-5-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the aldol condensation of benzaldehyde with a suitable enone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities and with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions typically result in various substituted phenyl derivatives.
Scientific Research Applications
6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propen-1-one: Shares a similar phenyl and propenyl structure but lacks the hexenone backbone.
3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of the hexenone structure.
4-Bromo-2-en-1-one: Similar enone structure but with a bromine substituent.
Uniqueness
6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
821770-40-5 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-phenyl-3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C15H18O/c1-3-8-15(13(2)16)12-7-11-14-9-5-4-6-10-14/h3-7,9-11,15H,1,8,12H2,2H3 |
InChI Key |
TXDGONKVNIKKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
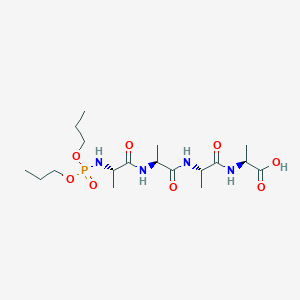
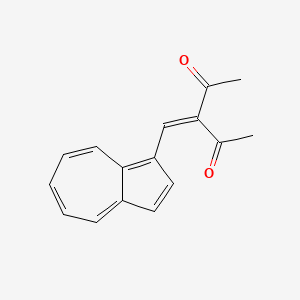
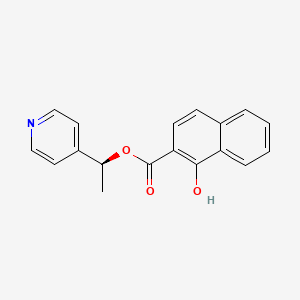
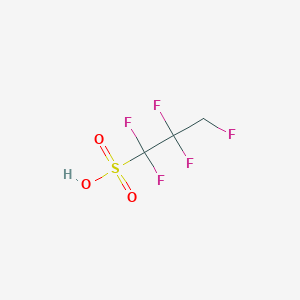
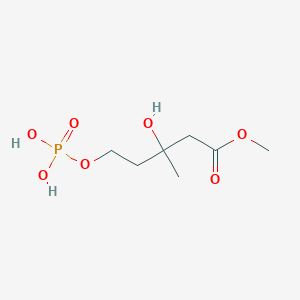
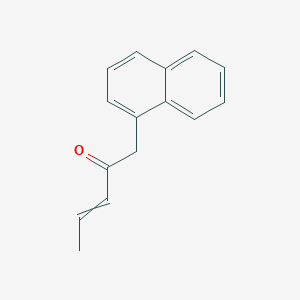

![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
